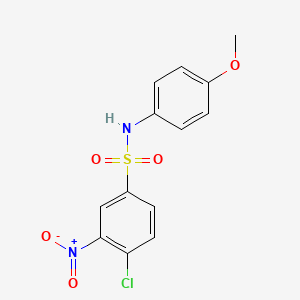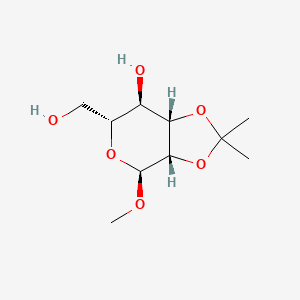
Isopropyl lauroyl sarcosinate
Vue d'ensemble
Description
Isopropyl lauroyl sarcosinate: is a derivative of plant-derived palm fatty acids and sarcosine with isopropyl alcohol. It is commonly used in personal care applications as a potent solubilizer, polar emollient, viscosity modifier, and sensory enhancer . This compound is a colorless or pale yellow viscous liquid, almost odorless, with good spreadability on the skin . It is highly valued for its ability to incorporate poorly soluble ingredients in complex formulations, improving the stability of the final product .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isopropyl lauroyl sarcosinate is synthesized through the condensation of palm fatty acid, plant-derived sarcosine, and isopropanol . The reaction typically involves heating the reactants to facilitate the condensation process, resulting in the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: Isopropyl lauroyl sarcosinate primarily undergoes substitution reactions due to the presence of functional groups that can be replaced by other chemical entities .
Common Reagents and Conditions: Common reagents used in these reactions include organic UV filters and active ingredients that can be dissolved by this compound . The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products Formed: The major products formed from these reactions are stable emulsions and formulations that incorporate poorly soluble materials, enhancing the stability and efficacy of the final product .
Applications De Recherche Scientifique
Chemistry: In chemistry, isopropyl lauroyl sarcosinate is used as a solubilizer and emulsifier in various formulations, enabling the incorporation of poorly soluble compounds .
Biology: In biological research, it is used to enhance the delivery of active ingredients in formulations, improving their bioavailability and effectiveness .
Medicine: In medicine, this compound is utilized in topical formulations to improve the spreadability and absorption of active pharmaceutical ingredients .
Industry: In the personal care industry, it is widely used in skin, hair, lip, and sun care products due to its excellent skin affinity, smooth spreadability, and good sensory profile .
Mécanisme D'action
Isopropyl lauroyl sarcosinate exerts its effects through its highly polar emollient properties, which enable the incorporation of poorly soluble ingredients in complex formulations . It improves the stability of the final product by enhancing the solubility and compatibility of active ingredients . The molecular targets and pathways involved include the interaction with skin lipids and proteins, enhancing the delivery and efficacy of the active ingredients .
Comparaison Avec Des Composés Similaires
Comparison: Isopropyl lauroyl sarcosinate is unique in its ability to dissolve poorly soluble materials and improve the stability of formulations . Compared to sodium lauroyl sarcosinate, it has a higher affinity for pigments and better skin compatibility . Additionally, it is more effective as a solubilizer and emulsifier in complex formulations .
Is there anything else you would like to know about this compound?
Propriétés
IUPAC Name |
propan-2-yl 2-[dodecanoyl(methyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO3/c1-5-6-7-8-9-10-11-12-13-14-17(20)19(4)15-18(21)22-16(2)3/h16H,5-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCIFRJORZNGEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C)CC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177586 | |
| Record name | Isopropyl lauroyl sarcosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230309-38-3 | |
| Record name | Isopropyl N-lauroylsarcosinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=230309-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl lauroyl sarcosinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0230309383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl lauroyl sarcosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOPROPYL LAUROYL SARCOSINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYR06W430J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


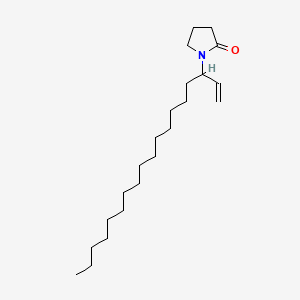

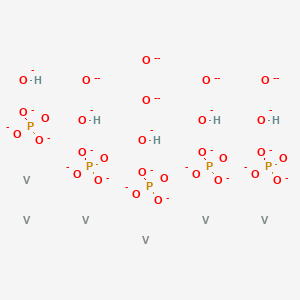

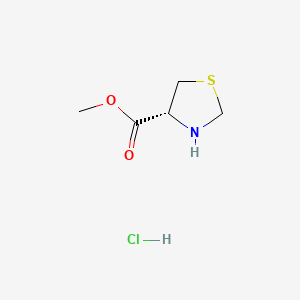
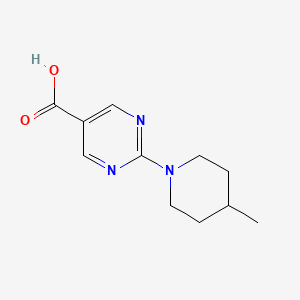
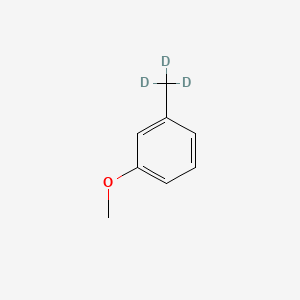
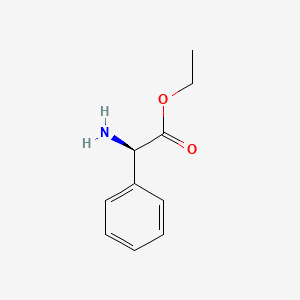



![N-[1-(benzylamino)-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B1623768.png)
